molecular formula C8H6BrN3O B1269510 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine CAS No. 33621-62-4

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1269510
CAS No.: 33621-62-4
M. Wt: 240.06 g/mol
InChI Key: UNSGGKLETSYTPE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.

Major Products:

  • Substituted derivatives of the original compound, depending on the reagents used in the reactions.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with specific electronic properties.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial and anticancer agent.
  • Studied for its ability to interact with biological targets, such as enzymes and receptors.

Industry:

  • Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The exact mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group instead of bromine.

Uniqueness:

  • The presence of the bromine atom in 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine can influence its reactivity and interactions with other molecules, making it distinct in terms of its chemical and biological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSGGKLETSYTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326761
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33621-62-4
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
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5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

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